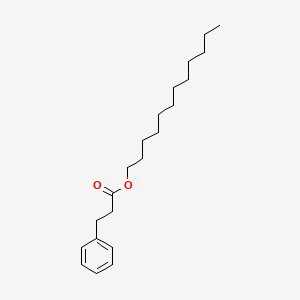![molecular formula C4H2N8 B14296734 7-Azidotetrazolo[1,5-a]pyrimidine CAS No. 116539-93-6](/img/structure/B14296734.png)
7-Azidotetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azidotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a tetrazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidotetrazolo[1,5-a]pyrimidine typically involves the condensation of aminoazoles with acrylonitrile derivatives. For instance, condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize azolo[1,5-a]pyrimidin-7-amines . Another method involves cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile under heating conditions in pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclocondensation reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Azidotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: The azide group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole derivatives.
Common Reagents and Conditions:
SNAr Reactions: Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
CuAAC Reactions: Often performed in the presence of copper(I) salts and a suitable ligand under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted tetrazolo[1,5-a]pyrimidines.
Cycloaddition Products: Triazole derivatives are commonly formed from CuAAC reactions.
Scientific Research Applications
7-Azidotetrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory agents.
Materials Science: The compound’s photophysical properties make it suitable for use in optical applications, such as fluorophores.
Chemical Biology: Its ability to undergo bioorthogonal reactions, such as CuAAC, makes it valuable for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 7-Azidotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets through its azide and tetrazole functionalities. The azide group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but lacks the azide group.
Tetrazolo[1,5-a]quinazoline: Another fused heterocycle with similar reactivity but different ring composition.
Uniqueness: 7-Azidotetrazolo[1,5-a]pyrimidine is unique due to its azide functionality, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other similar compounds that may not possess such versatile chemical properties.
Properties
CAS No. |
116539-93-6 |
|---|---|
Molecular Formula |
C4H2N8 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
7-azidotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C4H2N8/c5-9-7-3-1-2-6-4-8-10-11-12(3)4/h1-2H |
InChI Key |
VSVPXEBDKVBFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NN=N2)N=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)



![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)


